(R)-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
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Overview
Description
®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol This compound is characterized by the presence of a bromine atom attached to a tetrahydronaphthalene ring, which is further connected to a methanamine group
Preparation Methods
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure selectivity and yield . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound in research and development .
Chemical Reactions Analysis
®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of tetrahydronaphthalen-1-ylmethanamine.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the methanamine group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to ®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine include:
1-Naphthalenemethanamine: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the methanamine group, affecting its chemical properties and uses.
1,2,3,4-Tetrahydronaphthalen-1-ylmethanamine: Lacks the bromine atom, leading to variations in its chemical behavior.
The uniqueness of ®-(6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine lies in the combination of the bromine atom and the methanamine group, which imparts specific chemical properties and reactivity that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
[(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h4-6,9H,1-3,7,13H2/t9-/m0/s1 |
InChI Key |
HAMLFCJUMXNYBJ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Br)CN |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)CN |
Origin of Product |
United States |
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